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Compound of Interest

6-(2-Fluorophenyl)pyridazin-3-
Compound Name:
amine

cat. No.: B1520221

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-(2-Fluorophenyl)pyridazin-
3-amine, a heterocyclic compound of significant interest in medicinal chemistry. The pyridazine
core is a key pharmacophore found in various therapeutic agents, and its derivatives are
known to exhibit a wide spectrum of biological activities, including anti-inflammatory,
antimicrobial, anti-hypertensive, and anticancer properties.[1][2][3][4] This guide details the
compound's chemical properties, established synthesis protocols, and explores its potential
mechanism of action as a selective enzyme inhibitor, making it a valuable resource for
professionals in drug discovery and development.

Chemical and Physical Data

The fundamental properties of 6-(2-Fluorophenyl)pyridazin-3-amine are summarized below.
This data is essential for its handling, characterization, and use in experimental settings.
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Property Data Reference

6-(2-fluorophenyl)pyridazin-3-

IUPAC Name .

amine
Molecular Formula C10HsFNs
Molecular Weight 189.19 g/mol
Monoisotopic Mass 189.07022 Da

) C1=CC=C(C(=C1)C2=NN=C(
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C=C2)N)F

NAY QZMXUKPITAD-
InChl Key

UHFFFAOYSA-N
Predicted XlogP 1.3
Appearance Solid (Predicted)

Synthesis Protocols

The synthesis of 6-aryl-pyridazin-3-amines can be achieved through several modern synthetic
methodologies. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely
used method for forming the crucial carbon-carbon bond between the pyridazine core and the
phenyl ring.

This protocol describes a general procedure for the synthesis of 6-(2-Fluorophenyl)pyridazin-
3-amine starting from commercially available 3-amino-6-chloropyridazine.[5]

Materials:

3-amino-6-chloropyridazine

2-Fluorophenylboronic acid

Palladium catalyst (e.g., Pd(PPhs)a or Pd(dppf)Cl2)

Base (e.g., K2COs, Na2COs, or Cs2C03)
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Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water, or DMF)

Inert gas (Nitrogen or Argon)

Procedure:

To a reaction vessel, add 3-amino-6-chloropyridazine (1.0 eq), 2-fluorophenylboronic acid
(1.2-1.5 eq), and the base (2.0-3.0 eq).

Add the palladium catalyst (typically 1-5 mol%).

De-gas the chosen solvent system by bubbling with an inert gas for 15-20 minutes, then add
it to the reaction vessel.

Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to
110°C.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with water and extract the product with an organic solvent such as ethyl
acetate or dichloromethane.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazSQOa),
and concentrate under reduced pressure.

Purify the crude product via column chromatography on silica gel to yield the final
compound, 6-(2-Fluorophenyl)pyridazin-3-amine.
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Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.

Biological Activity and Potential Mechanism of
Action

While direct studies on 6-(2-Fluorophenyl)pyridazin-3-amine are limited, extensive research
on structurally similar pyridazinone derivatives provides strong evidence for its potential
biological targets. Specifically, compounds incorporating a (2-fluorophenyl) moiety attached to a
pyridazine or pyridazinone core have been identified as potent and selective inhibitors of
Monoamine Oxidase B (MAO-B).[6][7]
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MAO-B is a key enzyme in the central nervous system responsible for the degradation of
neurotransmitters, most notably dopamine. The inhibition of MAO-B leads to an increase in
synaptic dopamine levels. This mechanism is a clinically validated strategy for the treatment of
neurodegenerative conditions such as Parkinson's disease and has shown potential for
Alzheimer's disease.[7]

Studies on a series of pyridazinones containing the (2-fluorophenyl)piperazine moiety
demonstrated high inhibitory potency and selectivity for MAO-B over the MAO-A isoform.[6][7]
The data from these related compounds suggest that 6-(2-Fluorophenyl)pyridazin-3-amine is
a promising candidate for investigation as a selective MAO-B inhibitor.

Compound -
o Selectivity Index
Derivative MAO-B ICso (M) MAO-A ICso (pM)
(Sl) for MAO-B

(Reference[6])
T1 (Unsubstituted

0.395 > 100 > 253
Benzalhydrazone)
T3 (para-Chloro

0.039 4.19 107.4
Benzalhydrazone)
T5 (para-Fluoro

0.221 >100 > 452
Benzalhydrazone)
T6 (meta-Bromo

0.013 1.57 120.8

Benzalhydrazone)

Note: The table presents data for structurally related pyridazinone-benzalhydrazone derivatives
to illustrate the potential of the core scaffold as a MAO-B inhibitor.

The following diagram illustrates the metabolic pathway of dopamine and the intervention point
for a MAO-B inhibitor.
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Caption: Proposed mechanism of MAO-B inhibition in the dopamine pathway.

Conclusion

6-(2-Fluorophenyl)pyridazin-3-amine is a heterocyclic molecule with significant potential for
drug development, particularly in the area of neurodegenerative diseases. Its synthesis is
accessible through robust methods like the Suzuki-Miyaura coupling. Based on strong
evidence from structurally analogous compounds, it is a prime candidate for investigation as a
selective MAO-B inhibitor. Further research, including in vitro enzyme assays and in vivo
pharmacological studies, is warranted to fully characterize its biological activity and therapeutic
potential. This guide provides the foundational chemical and biological context to facilitate such
future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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